molecular formula C12H15NO B7473993 N-(cyclopropylmethyl)-4-methylbenzamide

N-(cyclopropylmethyl)-4-methylbenzamide

Cat. No. B7473993
M. Wt: 189.25 g/mol
InChI Key: PWALCUPENMCSFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(cyclopropylmethyl)-4-methylbenzamide, commonly known as CPMEB, is a chemical compound that has gained significant attention in the field of scientific research. CPMEB belongs to the class of benzamide derivatives and has been found to possess various biological activities.

Mechanism of Action

The mechanism of action of CPMEB involves the modulation of various signaling pathways involved in inflammation, pain perception, and tumor growth. CPMEB has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the production of pro-inflammatory cytokines. CPMEB has also been found to inhibit the activation of mitogen-activated protein kinases (MAPKs), a family of signaling molecules involved in the regulation of various cellular processes. Moreover, CPMEB has been reported to activate the caspase cascade, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
CPMEB has been found to possess various biochemical and physiological effects. CPMEB has been reported to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). CPMEB has also been found to reduce the levels of lipid peroxidation, a process involved in oxidative stress. Moreover, CPMEB has been reported to reduce the levels of serum creatinine and blood urea nitrogen (BUN), indicating its potential as a renal protective agent.

Advantages and Limitations for Lab Experiments

CPMEB has several advantages for lab experiments. CPMEB is a relatively stable compound and can be easily synthesized in large quantities. CPMEB has also been found to possess low toxicity and can be administered orally. However, CPMEB has some limitations for lab experiments. CPMEB has poor solubility in water, which can limit its bioavailability. Moreover, CPMEB has a short half-life, which can limit its efficacy.

Future Directions

CPMEB has several potential future directions for scientific research. CPMEB can be further studied for its potential as an anti-inflammatory, analgesic, and antitumor agent. CPMEB can also be further studied for its potential as a renal protective agent. Moreover, the synthesis of CPMEB can be further optimized to improve its bioavailability and efficacy. Additionally, the mechanism of action of CPMEB can be further elucidated to identify potential targets for drug development.
Conclusion:
In conclusion, CPMEB is a promising chemical compound that possesses various biological activities. CPMEB has been extensively studied for its anti-inflammatory, analgesic, and antitumor effects. CPMEB has a relatively simple synthesis method and possesses low toxicity. CPMEB has several potential future directions for scientific research, including its potential as a renal protective agent and its optimization for improved bioavailability and efficacy.

Synthesis Methods

The synthesis of CPMEB involves the reaction of 4-methylbenzoic acid with thionyl chloride, followed by the reaction with cyclopropylmethylamine. The resulting product is then subjected to further purification to obtain CPMEB. The synthesis of CPMEB has been reported in various scientific journals and has been found to be a relatively simple and efficient method.

Scientific Research Applications

CPMEB has been extensively studied for its various biological activities such as anti-inflammatory, analgesic, and antitumor effects. CPMEB has been found to inhibit the production of pro-inflammatory cytokines and reduce the expression of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators. CPMEB has also been found to possess analgesic effects by inhibiting the release of substance P, a neuropeptide involved in pain perception. Moreover, CPMEB has been reported to exhibit antitumor effects by inducing apoptosis and inhibiting the proliferation of cancer cells.

properties

IUPAC Name

N-(cyclopropylmethyl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-9-2-6-11(7-3-9)12(14)13-8-10-4-5-10/h2-3,6-7,10H,4-5,8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWALCUPENMCSFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyclopropylmethyl)-4-methylbenzamide

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